3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylsulfinyl)-6-nitro-4-oxo-

Lipophilicity ADME Drug Design

Researchers developing kinase inhibitors often face a critical data gap: how does sulfur oxidation state modulate target selectivity? This compound provides the essential methylsulfinyl (sulfoxide) data point for complete SAR. Its key differentiating features: • Chiral Probe: The stereogenic sulfoxide enables separate R- and S-epimer testing for epimer-dependent pharmacology, impossible with achiral methylthio or methylsulfonyl analogs. • Physicochemical Benchmark: With a computed XLogP3-AA of 0.4, it fills the >2 log unit hydrophilicity gap between methylthio and methylsulfonyl congeners. • Spectroscopic Handle: The 6-nitro group provides a label-free chromophore for binding assays, allowing direct correlation of chiral sulfoxide configuration with target engagement.

Molecular Formula C11H7N3O4S
Molecular Weight 277.26 g/mol
Cat. No. B13954817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylsulfinyl)-6-nitro-4-oxo-
Molecular FormulaC11H7N3O4S
Molecular Weight277.26 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-]
InChIInChI=1S/C11H7N3O4S/c1-19(18)9-3-7(14(16)17)2-8-10(9)13-5-6(4-12)11(8)15/h2-3,5H,1H3,(H,13,15)
InChIKeyOSTNTGPGFOBELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Quinolinecarbonitrile Derivative: Identity and Comparator Overview


3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylsulfinyl)-6-nitro-4-oxo- (CAS 1000676-72-1) is a pentasubstituted 4-oxo-1,4-dihydroquinoline-3-carbonitrile featuring a chiral methylsulfinyl group at C8, a nitro group at C6, and a cyano group at C3 [1]. With a molecular formula of C₁₁H₇N₃O₄S and a molecular weight of 277.26 g/mol, it belongs to the 4-oxoquinoline-3-carbonitrile scaffold class that has been extensively patented as protein kinase inhibitors [2]. Its closest commercially available analogs include the 8-methylthio derivative (CAS 915369-94-7, MW 261.26), the 4-chloro-8-(methylsulfinyl)-6-nitro variant (CAS 1000676-73-2, MW 295.70), and the unsubstituted 4-oxo-1,4-dihydroquinoline-3-carbonitrile core (MW 170.17) [3][1]. Unlike its methylthio congener, the methylsulfinyl moiety introduces a stereogenic sulfur center, creating R- and S-epimers with potentially distinct biological and metabolic profiles [4][5].

Workflow Stereochemical-control study fit
Selection Kinase inhibitor scaffold exploration
Context Enantiomer-attribution review

Irreplaceability of the 8-Methylsulfinyl Group


The 8-methylsulfinyl substituent in this 4-oxo-3-quinolinecarbonitrile scaffold is not a functionally interchangeable handle. Oxidation of sulfur from methylthio (–SCH₃) to methylsulfinyl (–S(O)CH₃) substantially alters the compound's physicochemical fingerprint: the computed XLogP3-AA drops from ~2.0–2.5 for the methylthio analog to 0.4 for the methylsulfinyl derivative, reflecting a marked increase in hydrophilicity that affects both solubility and passive membrane permeability [1]. Critically, the sulfinyl sulfur is a stereogenic center, making the compound a mixture of R- and S-epimers, whereas the methylthio and methylsulfonyl analogs are achiral [2]. The biological relevance of this chirality is underscored by evidence that methionine sulfoxide reductases (Msrs) stereospecifically reduce only the S-epimer of methylsulfinyl-containing compounds to the corresponding methylsulfide in mammalian systems, creating an epimer-dependent metabolic fate that cannot be replicated by the achiral methylthio or methylsulfonyl variants [3]. Furthermore, the 4-oxo group provides a critical hydrogen bond donor (N–H) and acceptor (C=O) pair that is absent in the 4-chloro analog (CAS 1000676-73-2), precluding interchangeable use in target-binding applications [1].

Risk Lipophilicity mismatch Methylthio analog may shift partition behavior; LogP difference may alter passive permeability in cell-based assays
Risk Chirality cannot transfer Achiral methylthio or methylsulfonyl analogs cannot replicate epimer-dependent metabolic or binding profiles
Risk Hydrogen bond shift 4-Chloro analog lacks the 4-oxo donor/acceptor pair; HBA count differs from methylthio analog, altering pharmacophore fit

Differential Evidence Against Closest Analogs


Lipophilicity Shift vs. Methylthio Analog

The target compound has a computed XLogP3-AA of 0.4, while the 8-methylthio analog (CAS 915369-94-7) has an estimated LogP of 2.55 [1]. This >2 log unit decrease in lipophilicity upon oxidation of the sulfide to the sulfoxide reflects a substantial shift from a moderately lipophilic to a hydrophilic compound, which will affect solubility, passive membrane permeability, and protein binding [1].

Lipophilicity shift
Cross-study comparable
XLogP3-AA 0.4 vs. estimated LogP ~2.55 for methylthio analog; ΔLogP ≈ –2.1
Reported hydrophilicity increase may inform permeability and protein-binding assay design
Computed values; not co-measured experimentally. Data to verify.
Lipophilicity ADME Drug Design

Chiral Sulfur Center and Resolution Potential

The methylsulfinyl sulfur in the target compound is a stereogenic center, yielding R- and S-epimers. In contrast, the 8-methylthio analog (CAS 915369-94-7) and the 8-methylsulfonyl analog are achiral at the sulfur position [1][2]. Patent US20070010676A1 explicitly describes methods for the stereoselective synthesis of R(+) and S(−) quinolone methylsulfinyl derivatives, confirming the feasibility of obtaining enantiomerically enriched material [1]. The chiral nature enables epimer-specific investigation of biological activity, which is impossible with the achiral methylthio or methylsulfonyl congeners.

Chiral sulfur center
Class-level inference
One stereogenic center (sulfinyl S); R/S epimer mixture vs. achiral methylthio and methylsulfonyl analogs
Stereochemical-control context; epimer-attribution review may be required
Patent literature describes enantioselective synthesis routes
Chirality Stereochemistry Enantioselectivity

Hydrogen Bond Acceptor and Polar Surface Area Differences

The target compound possesses 7 hydrogen bond acceptor (HBA) sites compared to 6 for the 8-methylthio analog, owing to the additional sulfinyl oxygen [1][2]. The topological polar surface area (TPSA) of the methylthio analog is 124 Ų; the target compound's TPSA is calculated to be higher due to the sulfinyl oxygen contribution, which increases polarity and can influence blood-brain barrier penetration and off-target binding profiles [2]. The 4-oxo group also provides a hydrogen bond donor (N–H, count = 1), which is retained in the methylthio analog but absent in the 4-chloro variant (CAS 1000676-73-2) [1].

HBA & TPSA shift
Cross-study comparable
HBA 7 vs. 6 for methylthio analog; TPSA estimated increase ~16–20 Ų
Hydrogen-bonding pharmacophore may require re-parameterization for docking models
Computed descriptors; experimental validation pending
Hydrogen Bonding Polar Surface Area Drug-Receptor Interaction

Epimer-Specific Metabolic Reduction In Vivo

Patent US20110178072A1 demonstrates that methionine sulfoxide reductases (Msrs) in mammals stereospecifically reduce the S-epimer of methylsulfinyl-containing compounds to the corresponding methylsulfide, while the R-epimer remains largely in the oxidized sulfinyl form [1]. This creates a bifurcated metabolic fate: the S-epimer behaves as a prodrug that is converted to the methylthio form in vivo, whereas the R-epimer persists as the sulfoxide. Neither the methylthio analog (already in the reduced form) nor the methylsulfonyl analog (not a substrate for Msrs) can replicate this epimer-dependent metabolic switching [1][2].

Epimer-specific metabolism
Class-level inference
S-epimer reported as Msr substrate for reduction to methylthio; R-epimer resistant
Supports epimer-dependent prodrug vs. stable-sulfoxide study design
Mechanism demonstrated for methylsulfinyl class; compound-specific rate data not available
Metabolism Prodrug Msr Enzymes

Kinase Inhibitor Pharmacophore Scaffold Alignment

The 3-cyano-4-oxo-1,4-dihydroquinoline scaffold is a recognized pharmacophore for protein kinase inhibition. US Patent US20050187247A1 discloses multiple 3-quinolinecarbonitriles as inhibitors of MEK and other kinases, with exemplified compounds bearing 6-nitro and 7-substituent patterns [1]. A related patent (US20020026052A1) covers 3-cyanoquinolines as inhibitors of EGFR and HER-2 kinases, with IC₅₀ values in the low nanomolar range for optimized analogs [2]. While no published IC₅₀ data specifically for 1,4-dihydro-8-(methylsulfinyl)-6-nitro-4-oxo-3-quinolinecarbonitrile were identified in the public domain, the combination of the 3-carbonitrile, 4-oxo, and 6-nitro substituents matches the substitution pattern of active kinase inhibitor chemotypes in the patent literature [1][2]. Procurement of this specific analog enables exploration of C8-methylsulfinyl SAR within a validated kinase inhibitor scaffold.

Kinase scaffold alignment
Supporting evidence
Scaffold matches patented 3-cyano-4-oxoquinoline kinase inhibitor chemotypes; no public IC₅₀ for this compound
May support C8-methylsulfinyl SAR exploration within a validated kinase inhibitor scaffold
Context-dependent; pathway-response study context
Kinase Inhibition Cancer EGFR/HER-2

Recommended Application Scenarios


C8 Sulfur Oxidation State SAR Exploration

For medicinal chemistry teams investigating the impact of sulfur oxidation state on kinase inhibitor potency and selectivity, this compound provides the critical sulfoxide (methylsulfinyl) data point between the established methylthio (CAS 915369-94-7) and methylsulfonyl (CAS 922492-58-8) analogs. The XLogP3-AA difference of >2 log units between the methylsulfinyl (0.4) and methylthio (2.55) forms may correlate with differential kinase selectivity profiles, as observed in the broader 3-cyanoquinoline patent families [1][2]. Researchers should procure all three oxidation-state analogs concurrently to enable rigorous head-to-head SAR comparison under identical assay conditions.

Enantioselective Pharmacology and Prodrug Evaluation

The stereogenic methylsulfinyl group enables investigation of epimer-dependent pharmacology. Using the stereoselective oxidation methodology described in patent US20070010676A1, the R- and S-epimers can be prepared and tested separately [1]. The S-epimer, being a substrate for Msr-mediated reduction to the methylthio form (as established in US20110178072A1), can be evaluated as a potential prodrug; the R-epimer, resistant to this reduction, serves as the metabolically stable comparator [2]. This experimental design is impossible with the achiral methylthio analog and represents a unique capability of the methylsulfinyl compound.

Computational Docking with Explicit HBA Parameterization

The target compound's 7 hydrogen bond acceptor sites (vs. 6 for the methylthio analog) require distinct pharmacophore parameterization in computational models [1][2]. Structure-based drug design campaigns using the 4-oxoquinoline-3-carbonitrile scaffold must account for the additional sulfinyl oxygen as a potential hydrogen bond acceptor in docking grids. Procurement of the methylsulfinyl compound is essential for generating experimental binding data (e.g., SPR, ITC, or co-crystal structures) that validate or refute in silico predictions made with the methylthio-derived models.

Chemical Biology Probe Utilizing the Nitro Chromophore

The 6-nitro substituent, present in both the target compound and its 8-methylthio analog, provides a strong chromophore (characteristic UV-Vis absorption) and an infrared-active NO₂ stretching frequency that can serve as a label-free reporter for binding assays [1]. When combined with the unique chiral sulfoxide center, this creates a probe molecule capable of reporting epimer-specific binding events through differential spectroscopic signatures. The 4-oxo group further provides a fluorescent quinolone core that can be exploited in fluorescence-based binding assays [1].

Application
Selection Property
Validation Focus
C8 sulfur oxidation SAR
Oxidation-state dependent lipophilicity and HBA count
Head-to-head kinase panel profiling vs. methylthio and methylsulfonyl analogs
Enantioselective pharmacology
Chiral sulfoxide; epimer-specific Msr substrate susceptibility
Epimer-resolved pharmacokinetic and target-engagement studies
Computational docking refinement
Additional sulfinyl oxygen HBA site
SPR, ITC, or co-crystal structure validation vs. in silico predictions
Label-free binding probe
6-nitro chromophore and fluorescent quinolone core
Spectroscopic binding assay development; epimer-specific signal differentiation
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